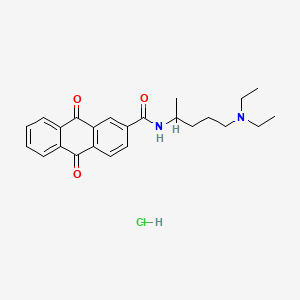
2-Amino-8-hydroxy-6-methylpteridin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is a heterocyclic compound with a pteridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile or a cyanoacetate, and 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) in the presence of a catalytic amount of silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) in aqueous ethanol . This method offers advantages such as short reaction time, mild reaction conditions, high yields, and convenience.
Industrial Production Methods
Industrial production methods for 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one typically involve large-scale synthesis using similar reaction conditions as described above. The use of recyclable catalysts and environmentally benign reagents is emphasized to ensure sustainable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pteridine compounds.
Applications De Recherche Scientifique
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. This interaction can lead to various biological effects, such as inhibition of viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopteridin-4(3H)-one: A similar compound with a pteridine core structure, known for its biological activities.
2-Aminopyrimidin-4(3H)-one: Another related compound with potential antiviral and anticancer properties.
Uniqueness
2-Amino-6-methyl-8-oxo-2,3-dihydropteridin-4-one is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
20210-03-1 |
|---|---|
Formule moléculaire |
C7H7N5O2 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-amino-8-hydroxy-6-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-3-2-12(14)5-4(9-3)6(13)11-7(8)10-5/h2,14H,1H3,(H2,8,11,13) |
Clé InChI |
NDZIBWLGQXVZFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=NC(=NC(=O)C2=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


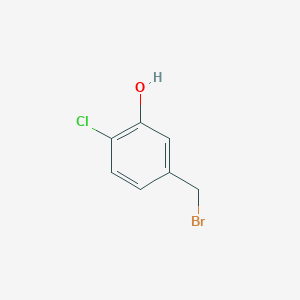


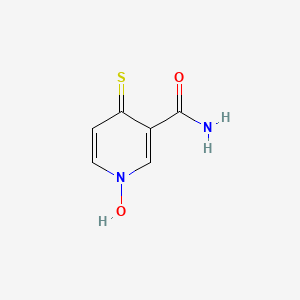
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
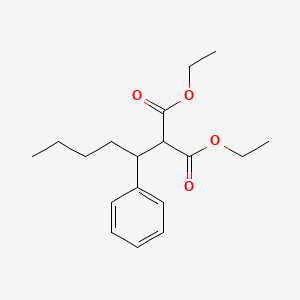
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
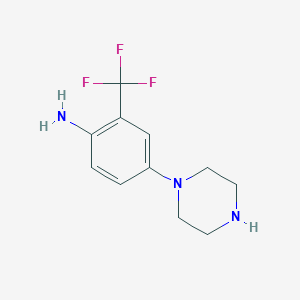
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
